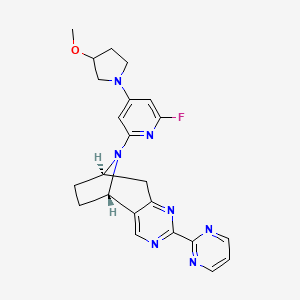

(5S,8R)-Hbv-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H24FN7O |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(1S,9R)-12-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)-2-pyridinyl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |

InChI |

InChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m1/s1 |

InChI Key |

QSALRAHTLYHGOT-QWNRATHESA-N |

Isomeric SMILES |

COC1CCN(C1)C2=CC(=NC(=C2)F)N3[C@@H]4CC[C@H]3C5=CN=C(N=C5C4)C6=NC=CC=N6 |

Canonical SMILES |

COC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Target: Unraveling the Action of Novel Hepatitis B Virus Inhibitors

A deep dive into the mechanisms of emerging antiviral agents against Hepatitis B, in the absence of specific data for (5S,8R)-Hbv-IN-10.

For the attention of Researchers, Scientists, and Drug Development Professionals.

Currently, there is no publicly available scientific literature detailing the specific mechanism of action, quantitative data, or experimental protocols for a compound designated as This compound . Extensive searches of scientific databases and clinical trial registries have not yielded information on this particular molecule. This suggests that this compound may be an internal designation for a novel compound in the early stages of development, or a specific stereoisomer of a known class of inhibitors that has not yet been publicly disclosed.

In light of this, this technical guide will provide a comprehensive overview of the current landscape of Hepatitis B Virus (HBV) drug development, focusing on the diverse mechanisms of action of emerging antiviral agents. This will serve as a foundational resource for understanding the potential therapeutic strategies that this compound or similar compounds might employ.

The Landscape of Anti-HBV Drug Development

The ultimate goal in HBV therapy is to achieve a "functional cure," characterized by the sustained loss of Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA in the serum after a finite course of treatment.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and interferons, effectively suppress viral replication but rarely lead to a functional cure.[1][3][4] This has spurred the development of new therapeutic agents targeting various stages of the HBV lifecycle.[4][5][6]

Direct-acting antivirals (DAAs) interfere with specific viral processes, while host-targeting agents aim to modulate the host's cellular machinery or immune response to combat the virus.[2][5][6][7]

Key Mechanistic Classes of Emerging HBV Inhibitors

The development pipeline for HBV therapies is rich with compounds acting on different viral and host targets. The primary mechanisms of action are summarized below.

Inhibition of Viral Entry

HBV enters hepatocytes via the sodium taurocholate cotransporting polypeptide (NTCP) receptor.[5] Entry inhibitors block this initial step of infection.

-

Bulevirtide (Myrcludex B) : A lipopeptide that binds to and blocks the NTCP receptor, preventing HBV entry into liver cells.[2]

Targeting HBV DNA and RNA

A crucial aspect of HBV persistence is the presence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral RNA transcription.[1][2]

-

RNA interference (RNAi) : Small interfering RNAs (siRNAs) can target and degrade viral mRNAs, leading to a reduction in the production of viral proteins, including HBsAg.[2]

-

Antisense Oligonucleotides (ASOs) : These molecules bind to viral RNA, promoting its degradation by RNase H.[2]

-

Capsid Assembly Modulators (CAMs) : These molecules interfere with the assembly of the viral capsid, which is essential for the packaging of the pregenomic RNA (pgRNA) and reverse transcription.[4][8] Some CAMs can also lead to the formation of empty, non-functional capsids.[8]

Immunomodulation

Chronic HBV infection is associated with a dysfunctional host immune response.[1][6] Immunomodulators aim to restore or enhance the patient's immune system to effectively control the virus.

-

Toll-Like Receptor (TLR) Agonists : TLRs are pattern recognition receptors that can trigger an innate immune response. TLR agonists, such as those targeting TLR-7 and TLR-8, can stimulate the production of antiviral cytokines.[2][4][6]

-

Immune Checkpoint Inhibitors : These agents block inhibitory pathways that lead to T-cell exhaustion, a hallmark of chronic HBV infection, thereby restoring the function of HBV-specific T-cells.[2][6]

-

Therapeutic Vaccines : The goal of therapeutic vaccines is to stimulate a robust and broad HBV-specific T-cell and B-cell response.[2][5]

Quantitative Data on Key Investigational Agents

The following table summarizes publicly available data for several investigational HBV drugs, illustrating the types of quantitative metrics used to evaluate their efficacy.

| Drug Candidate | Mechanism of Action | Phase | Key Efficacy Data | Reference |

| JNJ-3989 (siRNA) | RNA interference | II | Dose-dependent reduction in HBsAg, with a mean reduction of 2.6 Log10 IU/mL at the 200 mg dose after 48 weeks.[5] | [5] |

| JNJ-56136379 (CAM) | Capsid Assembly Modulator | II | In HBeAg-positive patients, combination with an NA showed a mean HBV DNA decline of 5.88 log10 IU/mL at 24 weeks.[8] | [8] |

| Selgantolimod (GS-9688) | TLR-8 Agonist | II | In combination with oral antivirals, 5% of treated patients achieved a ≥1 log10 IU/mL decrease in HBsAg levels at 24 weeks.[4] | [4] |

| Bulevirtide | Entry Inhibitor | III | In combination with PEG-IFN-α, 46.7% of patients achieved a ≥1 log10 decline or negativity in HBsAg at 24 weeks after the end of treatment.[4] | [4] |

| ALG-000184 | Capsid Assembly Modulator | I | Combined with ETV for 48 weeks resulted in a reduction of serum HBV DNA levels by up to 5.2 log10 IU/mL.[9] | [9] |

Common Experimental Protocols in HBV Drug Discovery

The evaluation of novel anti-HBV agents involves a series of in vitro and in vivo studies to determine their potency, selectivity, and mechanism of action.

In Vitro Assays:

-

Antiviral Activity Assays :

-

Cell Lines : Stably HBV-transfected cell lines (e.g., HepG2.2.15) are commonly used to assess the inhibition of HBV replication.

-

Primary Human Hepatocytes (PHH) : These provide a more physiologically relevant model for studying HBV infection and the effects of antiviral compounds.

-

Endpoints : Measurement of secreted HBV DNA, HBsAg, and HBeAg levels in the cell culture supernatant using quantitative PCR (qPCR) and immunoassays (e.g., ELISA).

-

-

Cytotoxicity Assays :

-

Standard cell viability assays (e.g., MTT, MTS) are used to determine the concentration of the compound that is toxic to the host cells (CC50). The selectivity index (SI = CC50/EC50) is a critical parameter.

-

-

Mechanism of Action Studies :

-

Southern Blot : To analyze the effect on HBV DNA replicative intermediates.

-

Northern Blot : To assess the impact on viral RNA transcripts.

-

Western Blot : To measure the levels of viral proteins (e.g., core protein, HBsAg).

-

In Vivo Models:

-

HBV Transgenic Mice : These models express HBV proteins but do not support viral replication. They are useful for studying the effects of drugs on HBsAg expression.

-

Humanized Liver Mouse Models : Mice with chimeric human livers can be infected with HBV and support the complete viral life cycle, providing a robust model for evaluating antiviral efficacy.

-

Woodchuck Hepatitis Virus (WHV) Model : The woodchuck and WHV are closely related to humans and HBV, respectively, and this model is considered a valuable tool for preclinical drug development.[4]

Visualizing the HBV Lifecycle and Therapeutic Intervention Points

The following diagrams illustrate the key stages of the HBV lifecycle and the points at which different classes of antiviral agents exert their effects.

Caption: The Hepatitis B Virus (HBV) lifecycle within a hepatocyte.

Caption: Key therapeutic targets for direct-acting antivirals in the HBV lifecycle.

Caption: Mechanisms of action for host-targeting immunomodulatory agents.

Conclusion

While specific details on this compound remain elusive, the broader field of HBV drug development is vibrant and multifaceted. The diverse array of mechanistic approaches, from directly targeting viral replication to modulating the host immune response, offers significant promise for achieving a functional cure for chronic hepatitis B. As new compounds like this compound progress through the development pipeline, their specific mechanisms of action will be elucidated, contributing to the growing armamentarium against this persistent global health challenge. This guide provides the foundational knowledge required to understand and evaluate these emerging therapies.

References

- 1. Toward a new era of hepatitis B virus therapeutics: The pursuit of a functional cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Study Aimed at a Functional Cure for HBV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of long-term potent antiviral therapy on the natural course of disease in patients with hepatitis B virus-related cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drugs in Development for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection | Gut [gut.bmj.com]

- 9. Classifying hepatitis B therapies with insights from covalently closed circular DNA dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Identification of Novel Hepatitis B Virus Inhibitors: A Focus on Capsid Assembly Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action for a promising class of Hepatitis B Virus (HBV) inhibitors known as Capsid Assembly Modulators (CAMs). While the specific compound "(5S,8R)-Hbv-IN-10" is not documented in publicly available scientific literature, this guide will use well-characterized CAMs as a proxy to detail the scientific principles and experimental methodologies used to identify and validate the targets of novel anti-HBV agents.

The persistence of a stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes is the primary reason why current HBV therapies are suppressive rather than curative.[1][2] This has driven the search for new therapeutic agents that target different stages of the HBV lifecycle. The HBV core protein (HBc) has emerged as a critical target due to its multifaceted roles in viral replication.[1]

The HBV Core Protein: A Multifunctional Target

The HBV core protein is the building block of the viral nucleocapsid. Its functions are essential for the propagation of the virus and include:

-

Capsid Assembly: HBc dimers self-assemble to form an icosahedral capsid that protects the viral genome.[3]

-

pgRNA Encapsidation: The capsid selectively packages the pregenomic RNA (pgRNA) along with the viral polymerase.[2]

-

Reverse Transcription: The capsid provides the microenvironment for the reverse transcription of pgRNA into relaxed circular DNA (rcDNA).

-

Intracellular Trafficking: The core protein directs the transport of the newly formed nucleocapsid to either be enveloped and secreted as new virions or to be trafficked to the nucleus to replenish the cccDNA pool.[1]

-

cccDNA Regulation: Recent studies suggest that the core protein is also involved in the regulation and maintenance of the cccDNA reservoir.[1][4]

Given these critical functions, interfering with the core protein's ability to form a functional capsid is a highly attractive therapeutic strategy.

Mechanism of Action of Capsid Assembly Modulators (CAMs)

CAMs are small molecules that allosterically bind to the core protein, disrupting the process of capsid assembly.[5][6] They are broadly classified into two main categories based on their mechanism of action:

-

Class I CAMs: These compounds, such as sulfamoylbenzamides (SBAs), accelerate the kinetics of capsid assembly. This rapid assembly occurs without the pgRNA-polymerase complex, leading to the formation of morphologically normal but "empty" capsids.[2][4]

-

Class II CAMs: This class, which includes heteroaryldihydropyrimidines (HAPs), misdirects the assembly process, leading to the formation of non-capsid polymers and aberrant structures that are non-functional.[2]

Both classes of CAMs effectively halt viral replication by preventing the formation of genome-containing nucleocapsids. Furthermore, by interfering with the formation of new capsids, CAMs can also inhibit the establishment and replenishment of the nuclear cccDNA pool.[1][4]

Quantitative Data on Representative Capsid Assembly Modulators

The following table summarizes the in vitro antiviral activity of several well-characterized CAMs. This data is crucial for comparing the potency and safety profiles of different compounds.

| Compound/Class | EC50 (HBV DNA) | EC50 (HBeAg) | CC50 | Selectivity Index (SI) | Cell Line(s) | Citations |

| GLP-26 | 0.003 µM | 0.003 µM | >100 µM | >33,333 | HepAD38 | [7] |

| 0.04 µM | N/A | N/A | N/A | PHH | [7] | |

| GS-SBA-1 | 0.019 µM | >2 µM | N/A | N/A | PHH | [8] |

| 0.0093 µM | >2 µM | N/A | N/A | HepG2-NTCP | [8] | |

| JNJ-56136379 | Potent in vitro | Inhibits secreted antigens | N/A | N/A | PHH | [4] |

| C-49 (SPC) | 0.11 µM | Markedly reduced | 85.27 µM | 775.2 | HepAD38 | [9] |

| Compound II-2-9 | 1.8 µM | N/A | N/A | N/A | N/A | [10] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); PHH: Primary Human Hepatocytes; N/A: Not Available

Experimental Protocols

Detailed methodologies are essential for the evaluation and comparison of novel HBV inhibitors. Below are protocols for key experiments used to characterize CAMs.

Cell-Based Assay for HBV Replication Inhibition

Objective: To determine the 50% effective concentration (EC50) of a test compound in reducing the production of extracellular HBV DNA in a stable HBV-producing cell line.

Materials:

-

HepAD38 or HepG2.2.15 cells (human hepatoblastoma cell lines that constitutively produce HBV).[11]

-

Cell culture medium (e.g., DMEM/F12) with supplements (FBS, antibiotics).

-

Test compound stock solution (in DMSO).

-

Positive control (e.g., Tenofovir).

-

DNA extraction kit for viral DNA.

-

Quantitative PCR (qPCR) machine and reagents (primers and probe specific for HBV DNA).

Procedure:

-

Cell Seeding: Seed HepAD38 cells in 96-well plates at a density that allows for several days of growth and HBV production.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the treated cells for a defined period (e.g., 6-7 days), replacing the medium with freshly prepared compound-containing medium every 2-3 days.

-

Supernatant Collection: Collect the cell culture supernatant, which contains secreted HBV virions.

-

DNA Extraction: Isolate HBV DNA from the supernatant using a viral DNA extraction kit.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.

-

Data Analysis: Normalize the HBV DNA levels to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 value using a non-linear regression model.[12]

Biochemical Capsid Assembly Assay

Objective: To directly assess the effect of a test compound on the in vitro assembly of recombinant HBV core protein (HBc).

Materials:

-

Purified recombinant HBV core protein (e.g., Cp149 fragment).[3]

-

Assembly buffer (e.g., HEPES buffer with high NaCl concentration to induce assembly).[13]

-

Test compound.

-

Size-Exclusion Chromatography (SEC) system or Native Agarose Gel Electrophoresis equipment.

-

Electron Microscope for morphological analysis.

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing purified HBc dimers at a concentration above the critical concentration for assembly. Add serial dilutions of the test compound.

-

Induce Assembly: Initiate the assembly reaction by adding a high concentration of salt (e.g., NaCl) to the reaction mixtures.[14]

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 23°C or 37°C) for a specific time to allow capsid formation.[13]

-

Analysis of Assembly Products:

-

SEC: Separate the reaction products by size. Assembled capsids will elute earlier than the smaller HBc dimers. Quantify the area under each peak to determine the extent of assembly.[13]

-

Native Agarose Gel Electrophoresis: Separate assembly products based on size and charge. Assembled capsids migrate as distinct bands, while misassembled polymers may appear as smears.[15]

-

-

Electron Microscopy (EM): Visualize the morphology of the assembled products to distinguish between normal capsids, empty capsids, or aberrant structures.[15]

cccDNA Quantification Assay

Objective: To measure the effect of a test compound on the formation or stability of the HBV cccDNA reservoir in an infection model.

Materials:

-

HBV-infectable cells (e.g., Primary Human Hepatocytes or HepG2-NTCP cells).

-

HBV inoculum.

-

Test compound.

-

Cell lysis buffer and DNA extraction reagents.

-

Plasmid-Safe ATP-dependent DNase (PSD) or T5 Exonuclease to digest non-cccDNA forms.[16]

-

qPCR machine and cccDNA-specific primers/probe.

Procedure:

-

Cell Infection and Treatment: Seed cells and infect them with HBV. Treat the cells with the test compound either during infection (to assess inhibition of cccDNA formation) or after infection has been established (to assess effects on cccDNA stability).[4][8]

-

Selective DNA Extraction: Harvest the cells and perform a modified Hirt extraction or use a specialized kit to selectively isolate low molecular weight DNA, including cccDNA, while removing most of the host genomic DNA.[16][17]

-

Nuclease Digestion: Treat the extracted DNA with an exonuclease such as PSD or T5 exonuclease. These enzymes will digest linear and relaxed circular DNA but will not digest the covalently closed circular DNA.[16]

-

cccDNA Quantification: Quantify the remaining cccDNA using a highly specific qPCR assay. The primers are designed to span the gap region of the rcDNA, ensuring that only cccDNA is amplified.

-

Data Analysis: Normalize the cccDNA copy number to the number of cells (e.g., by quantifying a housekeeping gene from a portion of the lysate before nuclease treatment). Compare the cccDNA levels in treated versus untreated cells.

Visualizations

HBV Lifecycle and CAM Intervention Points

Caption: The HBV lifecycle and key intervention points for Capsid Assembly Modulators.

Experimental Workflow for EC50 Determination

Caption: Workflow for determining the EC50 of an anti-HBV compound.

Logical Relationship of CAM Classes

Caption: Classification and resulting mechanisms of different CAMs.

References

- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]

- 2. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel HBV capsid assembly modulator with broad-spectrum anti-HBV activity | BioWorld [bioworld.com]

- 10. Discovery of novel HBV capsid assembly modulators by structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of HBV replication by siRNA in a stable HBV-producing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]

- 16. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Discovery of (5S,8R)-Hbv-IN-10: A Novel Hepatitis B Virus Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of (5S,8R)-Hbv-IN-10, a potent inhibitor of the hepatitis B virus (HBV). The information presented herein is compiled from publicly available patent literature, specifically international patent application WO2021204258A1, and is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to a New Class of HBV Inhibitors

This compound has been identified as a promising small molecule inhibitor targeting the hepatitis B virus surface antigen (HBsAg). It is the specific enantiomer of a broader class of compounds disclosed in the patent literature. The primary mechanism of action of this class of inhibitors is the reduction of HBsAg levels, a critical factor in the lifecycle and pathogenesis of HBV.

Chemical Structure and Properties

This compound is a specific stereoisomer of the compound designated as "compound 6" in patent WO2021204258A1. The chemical name for the racemic mixture is 4-(5-(3-hydroxy-3-methylbutyl)-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridin-2-yl)benzonitrile.

Table 1: Chemical Identity of the Parent Compound

| Parameter | Value |

| Compound ID | Compound 6 (racemate) |

| Enantiomer | This compound |

| IUPAC Name | 4-(5-(3-hydroxy-3-methylbutyl)-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridin-2-yl)benzonitrile |

| Molecular Formula | C24H21F3N2O2 |

| Molecular Weight | 442.43 g/mol |

Synthesis and Manufacturing

The synthesis of the racemic parent compound of this compound is detailed in patent WO2021204258A1. The process involves a multi-step synthetic route, which can be broadly outlined as follows:

-

Step 1: Condensation Reaction: The initial step involves the condensation of 4-formylbenzonitrile, 4-(trifluoromethyl)phenylacetic acid, and 3,3-dimethyl-4-pentenoic acid derivatives in the presence of a suitable catalyst and solvent.

-

Step 2: Cyclization: The intermediate from the condensation reaction undergoes a cyclization step to form the dihydropyridinone core structure.

-

Step 3: Purification: The crude product is purified using standard chromatographic techniques, such as column chromatography, to yield the final racemic compound.

-

Step 4: Chiral Separation: The individual enantiomers, including this compound, are isolated from the racemic mixture using chiral chromatography.

The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is characterized as a potent inhibitor of HBsAg. The primary endpoint for assessing the in vitro activity of this compound is the reduction of secreted HBsAg levels from HBV-infected or HBV-replicating cell lines.

Table 2: In Vitro Activity of the Parent Compound

| Assay | Cell Line | Parameter | Value |

| HBsAg Inhibition | HepG2.2.15 | EC50 | 0.001 µM < EC50 ≤ 0.05 µM |

The proposed mechanism of action involves the disruption of the normal cellular processes that lead to the assembly and secretion of HBsAg. By inhibiting HBsAg, this compound is expected to reduce the viral load and potentially restore the host immune response against HBV-infected hepatocytes.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are generalized experimental protocols based on the information available in the patent literature for the assessment of HBsAg inhibitors.

5.1. HBsAg Inhibition Assay

-

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.

-

Methodology:

-

Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubate the cells for a defined period (e.g., 3-6 days).

-

Collect the cell culture supernatant.

-

Quantify the amount of HBsAg in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the 50% effective concentration (EC50) by plotting the HBsAg levels against the compound concentration and fitting the data to a dose-response curve.

-

The experimental workflow for the HBsAg inhibition assay is depicted below.

Caption: Workflow for the in vitro HBsAg inhibition assay.

5.2. Cytotoxicity Assay

-

Cell Line: HepG2.2.15 cells or other relevant liver cell lines.

-

Methodology:

-

Seed cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for the same duration as the HBsAg inhibition assay.

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the search for novel HBV therapeutics. As a potent inhibitor of HBsAg secretion, this compound and its analogs hold the potential to be developed into a new class of anti-HBV drugs. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential, including in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety in animal models and eventually in human subjects. The detailed information provided in the patent literature serves as a valuable foundation for the continued investigation of this promising HBV inhibitor.

Preliminary Cytotoxicity and Antiviral Efficacy of a Novel Hepatitis B Virus Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data on a compound specifically designated as "(5S,8R)-Hbv-IN-10" is not available. This document serves as an in-depth technical guide outlining the standard preliminary cytotoxicity and antiviral evaluation for a hypothetical novel Hepatitis B Virus (HBV) inhibitor, hereinafter referred to as HBV-IN-X . The experimental protocols, data, and pathways described are representative of typical early-stage antiviral drug discovery for HBV.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely achieve a functional cure.[1] The discovery of novel antiviral agents with different mechanisms of action is therefore a critical area of research.

This guide details the preliminary in vitro evaluation of a hypothetical anti-HBV compound, HBV-IN-X. The primary objectives of these initial studies are to determine the compound's cytotoxicity profile in a relevant cell line and to assess its efficacy in inhibiting HBV replication. The balance between a compound's cytotoxicity and its antiviral activity is a key determinant of its therapeutic potential, often expressed as the Selectivity Index (SI). A favorable SI is a prerequisite for advancing a compound to further preclinical development.

Experimental Protocols

The following protocols describe standard methodologies for assessing the cytotoxicity and antiviral efficacy of a test compound against HBV in a cell-based model.

In Vitro Model

-

Cell Line: HepG2.2.15 cells are a widely used model for HBV research. This human hepatoblastoma cell line is stably transfected with a full-length HBV genome (genotype D) and constitutively secretes HBV surface antigen (HBsAg), e-antigen (HBeAg), and complete virions.[2]

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: HepG2.2.15 cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: A stock solution of HBV-IN-X is serially diluted in DMEM. The cell culture medium is replaced with 100 µL of the medium containing various concentrations of HBV-IN-X (e.g., from 0.1 µM to 100 µM). A "cells only" control (vehicle control) is included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated using non-linear regression analysis.

Anti-HBV Efficacy Assay Protocol

This protocol assesses the ability of HBV-IN-X to inhibit the production of viral antigens and viral DNA.

-

Cell Seeding and Treatment: HepG2.2.15 cells are seeded and treated with serial dilutions of HBV-IN-X as described in the cytotoxicity assay protocol. A positive control, such as Entecavir, is typically included.

-

Incubation: The plates are incubated for 72 hours to allow for viral replication and antigen secretion.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected from each well for the quantification of HBsAg, HBeAg, and extracellular HBV DNA.

-

Quantification of HBsAg and HBeAg: The levels of secreted HBsAg and HBeAg in the supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2]

-

Quantification of Extracellular HBV DNA:

-

Viral DNA is extracted from the supernatant using a viral DNA extraction kit.

-

The amount of HBV DNA is quantified by real-time quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HBV genome.[3]

-

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits HBsAg/HBeAg secretion or HBV DNA production by 50%, is calculated for each marker using non-linear regression analysis.

Data Presentation

The results from the cytotoxicity and antiviral efficacy assays are summarized to determine the therapeutic window of the compound. The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.

| Parameter | Value | Description |

| CC50 (µM) | >100 | 50% Cytotoxic Concentration in HepG2.2.15 cells. |

| IC50 HBsAg (µM) | 5.2 | 50% Inhibitory Concentration for HBsAg secretion. |

| IC50 HBeAg (µM) | 4.8 | 50% Inhibitory Concentration for HBeAg secretion. |

| IC50 HBV DNA (µM) | 2.5 | 50% Inhibitory Concentration for HBV DNA replication. |

| Selectivity Index (SI) | >40 | Calculated based on the most sensitive antiviral marker (HBV DNA). |

Table 1: Hypothetical Cytotoxicity and Antiviral Activity of HBV-IN-X.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary in vitro screening of the hypothetical anti-HBV compound, HBV-IN-X.

References

- 1. Antiviral Therapy of Chronic Hepatitis B Virus between Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Efficacy of Tenofovir Alafenamide in Patients with Low-Level Viremia Under Chronic Hepatitis B Treatment [mdpi.com]

(5S,8R)-Hbv-IN-10: A Technical Guide to Preclinical Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,8R)-Hbv-IN-10 is identified as an isomer of compound 6, a potent inhibitor of Hepatitis B surface antigen (HBsAg) secretion, as disclosed in patent WO2021204258A1. The development of small molecule inhibitors targeting HBsAg secretion is a promising therapeutic strategy for the functional cure of chronic Hepatitis B virus (HBV) infection. Preclinical assessment of fundamental physicochemical properties, such as solubility and metabolic stability, is a critical step in the evaluation of any new chemical entity destined for further development.

This technical guide provides an in-depth overview of the core methodologies and conceptual frameworks for assessing the aqueous solubility and metabolic stability of this compound. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that would be employed in its characterization.

Data Presentation

In a typical drug discovery program, the aqueous solubility and metabolic stability of a compound like this compound would be determined and summarized in a clear, tabular format to facilitate comparison and decision-making. The following tables are representative of how such data would be presented.

Table 1: Aqueous Solubility of this compound

| Assay Type | pH | Solubility (µg/mL) | Method |

| Kinetic Solubility | 7.4 | Data Not Available | Nephelometry/UV Spectroscopy |

| Thermodynamic Solubility | 7.4 | Data Not Available | Shake-Flask HPLC-UV |

Table 2: In Vitro Metabolic Stability of this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the solubility and stability of this compound.

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of this compound in a high-throughput manner, which is indicative of its solubility from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for UV spectroscopy method)

-

Automated liquid handler

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate pre-filled with PBS (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with constant shaking.

-

Measurement (Nephelometry): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

-

Measurement (UV Spectroscopy): Alternatively, after incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax. The concentration is then calculated from a standard curve.

Microsomal Stability Assay

Objective: To evaluate the in vitro metabolic stability of this compound in the presence of liver microsomes, providing an estimate of its susceptibility to Phase I metabolism.

Materials:

-

This compound

-

Pooled human and rat liver microsomes

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Compound Addition: Add this compound to the reaction mixture to a final concentration (e.g., 1 µM). Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Visualizations

HBsAg Secretion Pathway and Inhibition

The following diagram illustrates the simplified pathway of Hepatitis B surface antigen (HBsAg) synthesis and secretion from an infected hepatocyte, and the putative point of inhibition for a molecule like this compound.

Caption: HBsAg Secretion Pathway and Point of Inhibition.

Experimental Workflow for Kinetic Solubility Assay

This diagram outlines the typical high-throughput workflow for determining the kinetic solubility of a test compound.

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Hepatitis B Virus (HBV) Replication Inhibitors

Topic: Using (5S,8R)-Hbv-IN-10 in HBV Replication Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, specific public data for a compound designated "this compound" is not available. The following application notes and protocols are based on established methodologies for evaluating novel Hepatitis B Virus (HBV) replication inhibitors, such as RNase H inhibitors, and are intended to serve as a comprehensive guide for the characterization of new chemical entities targeting HBV.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with over 250 million people chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current therapies, primarily nucleos(t)ide analogs (NAs), effectively suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[1][2] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key factor in viral persistence and reactivation.[3] Consequently, there is a critical need for the development of novel antiviral agents with different mechanisms of action to achieve a functional cure. This document provides detailed protocols for the in vitro evaluation of novel HBV replication inhibitors, using the hypothetical compound this compound as an example.

Mechanism of Action (Hypothetical)

For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of the HBV Ribonuclease H (RNase H) activity of the viral polymerase. The HBV polymerase is a multifunctional enzyme essential for viral replication, containing reverse transcriptase (RT) and RNase H domains.[1] The RNase H domain is responsible for degrading the pregenomic RNA (pgRNA) template during reverse transcription. Inhibition of RNase H activity is expected to disrupt the formation of mature relaxed circular DNA (rcDNA), thereby halting the replication cycle and preventing the replenishment of the cccDNA pool.[1][4]

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of a novel compound are critical parameters. These are typically assessed by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[5]

Table 1: Representative Antiviral Activity and Cytotoxicity Data

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Target | Reference |

| This compound (Hypothetical) | HepG2.2.15 | 0.05 | >50 | >1000 | HBV RNase H | N/A |

| Lamivudine (3TC) | HepG2.2.15 | 0.017 | >10 | >588 | HBV Reverse Transcriptase | [6] |

| Entecavir (ETV) | Huh7 | 0.004 | >10 | >2500 | HBV Reverse Transcriptase | [2] |

| RNase H Inhibitor #110 | HepG2-NTCP | 0.049-0.078 | 16-100 | >205-2040 | HBV RNase H | [4] |

| Capsid Assembly Modulator (3711) | Huh7 | 1.5 | >50 | >33 | HBV Capsid | [2] |

Note: The data for this compound is hypothetical and serves as an example of expected results for a potent and selective inhibitor.

Experimental Protocols

Cell Culture and Maintenance

Cell Lines:

-

HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a plasmid containing the HBV genome (genotype D). These cells constitutively produce HBV virions.

-

HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the cellular receptor for HBV entry. These cells are susceptible to HBV infection.[4][6]

Culture Conditions:

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 (for HepG2.2.15 cells).

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

Antiviral Activity Assay (EC50 Determination)

This assay quantifies the inhibition of HBV DNA replication in the supernatant of cultured cells.

Protocol:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 4 × 10^4 cells/well and incubate for 24 hours.[7]

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 0.001 µM) in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "no-drug" control and a positive control (e.g., Lamivudine).

-

Incubate the plates for 72 hours.[7]

-

Collect the cell culture supernatant.

-

Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantify the amount of extracellular HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[8][9]

-

Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay measures the effect of the compound on the viability of the host cells.

Protocol:

-

Seed HepG2.2.15 cells in a separate 96-well plate as described for the antiviral assay.

-

Treat the cells with the same serial dilutions of this compound.

-

Incubate for 72 hours.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Analysis of Intracellular HBV DNA Replicative Intermediates

This assay provides a more detailed assessment of the compound's effect on different forms of HBV DNA within the cells.

Protocol:

-

Seed HepG2.2.15 cells in 6-well plates and treat with various concentrations of this compound for 3-5 days.

-

Harvest the cells and lyse them with a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1% Tween, 150 mM NaCl).[7]

-

Extract intracellular HBV DNA from the cell lysates.

-

Separate the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded) by electrophoresis on a 1.2% agarose gel.

-

Transfer the DNA to a nylon membrane (Southern blotting).

-

Hybridize the membrane with a DIG-labeled HBV-specific DNA probe.

-

Detect the signal using an appropriate substrate for chemiluminescence or colorimetric detection.[2]

cccDNA Analysis in HBV-Infected HepG2-NTCP Cells

This assay is crucial for evaluating the potential of a compound to target the persistent cccDNA reservoir.

Protocol:

-

Seed HepG2-NTCP cells in 12-well plates.

-

Infect the cells with HBV virions (e.g., from HepG2.2.15 supernatant or patient-derived virus) at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell.

-

Treat the cells with this compound at different time points post-infection (e.g., immediately after infection or after cccDNA has been established).

-

After 5-7 days of treatment, harvest the cells and extract Hirt DNA to enrich for cccDNA.

-

Digest the extracted DNA with a restriction enzyme that does not cut within the HBV genome to linearize any contaminating rcDNA.

-

Quantify cccDNA levels using qPCR with primers that specifically amplify the gap region of the HBV genome, which is only present in the closed circular form.

Visualizations

Experimental Workflow

Caption: Workflow for determining EC50 and CC50 of this compound.

Hypothetical Mechanism of Action Pathway

Caption: Hypothetical inhibition of HBV RNase H by this compound.

References

- 1. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Pyridazinone Derivative Inhibits Hepatitis B Virus Replication by Inducing Genome-Free Capsid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Neplanocin A Derivatives as Selective Inhibitors of Hepatitis B Virus with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 9. Rapid Quantification of Hepatitis B Virus DNA by Automated Sample Preparation and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Anti-HBV Compounds

Disclaimer: Specific in vivo dosage and protocol information for (5S,8R)-Hbv-IN-10 is not publicly available. The following document provides a generalized framework and representative protocols for the in vivo evaluation of novel anti-Hepatitis B Virus (HBV) compounds, based on established methodologies in the field. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The development of effective antiviral therapies is crucial for managing and potentially curing chronic hepatitis B. This document outlines key considerations and experimental protocols for the in vivo evaluation of novel anti-HBV compounds, using common animal models of HBV infection.

The primary goals of in vivo studies are to assess the compound's efficacy in reducing viral load and antigens, to determine its pharmacokinetic profile, and to evaluate its safety and tolerability.

Preclinical In Vivo Data Summary

The following tables present a hypothetical summary of in vivo data for a novel anti-HBV compound, referred to as "[Compound Name]". This data is for illustrative purposes and should be replaced with actual experimental findings.

Table 1: In Vivo Efficacy of [Compound Name] in HBV Transgenic Mice

| Animal Model | Dosing Route | Dosage (mg/kg) | Dosing Frequency | Treatment Duration | Change in Serum HBV DNA (log10 copies/mL) | Change in Serum HBsAg (log10 IU/mL) |

| HBV Transgenic Mouse (C57BL/6) | Oral (gavage) | 10 | Once Daily | 28 days | -1.5 | -0.5 |

| HBV Transgenic Mouse (C57BL/6) | Oral (gavage) | 30 | Once Daily | 28 days | -2.8 | -1.2 |

| HBV Transgenic Mouse (C57BL/6) | Oral (gavage) | 100 | Once Daily | 28 days | -3.5 | -1.8 |

| HBV Transgenic Mouse (C57BL/6) | Vehicle Control | Once Daily | 28 days | No significant change | No significant change |

Table 2: Pharmacokinetic Profile of [Compound Name] in Mice

| Parameter | Value (at 30 mg/kg oral dose) |

| Tmax (h) | 2 |

| Cmax (ng/mL) | 1500 |

| AUC (0-24h) (ng*h/mL) | 12000 |

| Half-life (t1/2) (h) | 6 |

Table 3: Preclinical Toxicology Data for an Exemplary Anti-HBV Compound

| Animal Species | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) | Study Duration |

| Rat | 250 | 4 weeks |

| Minipig | 350 | 4 weeks |

Note: The toxicology data is based on a clinical trial document for a different HBV compound and is provided for context.[3]

Experimental Protocols

Animal Models

The choice of animal model is critical for the relevance of in vivo studies. Common models for HBV research include:

-

HBV Transgenic Mice: These models express HBV proteins and support viral replication, making them suitable for evaluating antiviral efficacy.[1]

-

Humanized Liver Mice: These mice have human hepatocytes and can be infected with HBV, allowing for the study of the complete viral life cycle.[2]

-

Woodchuck and Duck Models: These animals are susceptible to hepadnaviruses closely related to HBV and have been instrumental in understanding viral replication.[4][5]

The following protocol is based on the use of an HBV transgenic mouse model.

In Vivo Efficacy Study in HBV Transgenic Mice

Objective: To evaluate the antiviral efficacy of "[Compound Name]" in reducing serum HBV DNA and HBsAg levels.

Materials:

-

HBV transgenic mice (e.g., lineage 1.3.32)

-

"[Compound Name]"

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

ELISA kits for HBsAg quantification

-

qPCR reagents for HBV DNA quantification

Procedure:

-

Acclimatization: Acclimatize male HBV transgenic mice (8-10 weeks old) for at least one week before the experiment.

-

Baseline Sampling: Collect baseline blood samples (retro-orbital or tail vein) to determine initial serum HBV DNA and HBsAg levels.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg of "[Compound Name]"). A typical group size is 8-10 mice.

-

Dosing: Prepare fresh dosing solutions daily. Administer "[Compound Name]" or vehicle via oral gavage once daily for 28 consecutive days.

-

Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight twice weekly.

-

Blood Collection: Collect blood samples weekly to monitor changes in HBV DNA and HBsAg levels.

-

Terminal Procedures: At the end of the treatment period, collect a final blood sample. Euthanize the animals and collect liver tissue for further analysis (e.g., measurement of intrahepatic HBV DNA, histopathology).

-

Analysis: Quantify serum HBV DNA using qPCR and serum HBsAg using ELISA. Analyze the data to determine the dose-dependent efficacy of "[Compound Name]".

Signaling Pathways and Mechanism of Action

Novel anti-HBV compounds can target various stages of the viral life cycle or host-virus interactions.[6][7][8] The HBV life cycle presents multiple potential targets for therapeutic intervention.

Caption: HBV life cycle and potential points of therapeutic intervention.

HBV infection also modulates various host signaling pathways, which can be targets for new therapies. These include:

-

JAK-STAT Pathway: Involved in interferon signaling and antiviral responses.[9]

-

NF-κB Pathway: Plays a role in inflammation and viral replication.[9]

-

PI3K/Akt Pathway: Can be activated by HBx to modulate apoptosis and viral replication.[10][11]

-

RIG-I-like Receptor (RLR) Signaling: Involved in the innate immune recognition of viral components.[10][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study.

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The protocols and frameworks provided in these application notes are intended to guide researchers in the in vivo evaluation of novel anti-HBV compounds like this compound. Successful preclinical development requires a thorough assessment of a compound's efficacy, pharmacokinetics, and safety in relevant animal models. The insights gained from these studies are critical for advancing promising therapeutic candidates toward clinical trials.

References

- 1. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. In Vivo Model Systems for Hepatitis B Virus Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toward a new era of hepatitis B virus therapeutics: The pursuit of a functional cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. Classifying hepatitis B therapies with insights from covalently closed circular DNA dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

Application Notes and Protocols for Novel HBV Inhibitors in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. The complexity of the HBV life cycle and the persistence of covalently closed circular DNA (cccDNA) necessitate the exploration of novel therapeutic strategies.[1][2] Combination therapy, utilizing direct-acting antivirals (DAAs) with different mechanisms of action, is a promising approach to enhance antiviral efficacy, prevent the emergence of drug resistance, and potentially achieve a functional cure.[3]

These application notes provide a generalized framework for the preclinical evaluation of novel HBV inhibitors, exemplified by a hypothetical compound "(5S,8R)-Hbv-IN-10," in combination with other approved antiviral agents. The protocols and data presentation formats are based on established methodologies in the field of HBV research.

This compound: A Hypothetical Novel HBV Inhibitor

For the purpose of these notes, we will define "this compound" as a novel, potent, and selective inhibitor of a key step in the HBV life cycle. Its specific mechanism is yet to be fully elucidated but is hypothesized to be distinct from existing nucleos(t)ide analogues (NAs) that target the viral polymerase.[4]

Table 1: Hypothetical Profile of this compound

| Property | Description |

| Target | Proposed to be a non-nucleos(t)ide inhibitor targeting a novel step in the HBV life cycle (e.g., capsid assembly, cccDNA stability, or HBsAg release).[1] |

| Mechanism of Action | Allosteric modulation of the target protein, leading to the disruption of its function and subsequent inhibition of viral replication. |

| In Vitro Potency (EC50) | Expected to be in the low nanomolar range against wild-type HBV in cell culture models. |

| Cytotoxicity (CC50) | Expected to be in the high micromolar range in various human cell lines, indicating a high selectivity index. |

| Resistance Profile | Anticipated to have a high barrier to resistance and no cross-resistance with existing nucleos(t)ide analogues due to its distinct mechanism of action.[3][5] |

Rationale for Combination Therapy

Combining "this compound" with other antivirals is expected to yield synergistic or additive effects, leading to a more profound and sustained suppression of HBV replication.[3] Potential combination partners include:

-

Nucleos(t)ide Analogues (NAs): Such as Entecavir (ETV) or Tenofovir Disoproxil Fumarate (TDF), which inhibit the HBV reverse transcriptase.[6][7]

-

Interferon-alpha (IFN-α): An immunomodulator that enhances the host's antiviral immune response.[3]

-

Other Investigational Agents: Including capsid assembly modulators (CAMs), entry inhibitors, or RNA interference (RNAi) therapeutics.[1][8]

The primary goals of combination therapy are to:

-

Achieve rapid and deep viral suppression.

-

Reduce the risk of selecting for drug-resistant mutations.[9]

-

Target multiple steps in the viral life cycle for a more comprehensive antiviral effect.[10]

-

Potentially reduce the required dosage of individual drugs, thereby minimizing toxicity.

Experimental Protocols

In Vitro Antiviral Activity and Synergy Assays

Objective: To determine the half-maximal effective concentration (EC50) of "this compound" alone and in combination with other antivirals, and to assess for synergistic, additive, or antagonistic effects.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome and constitutively produce viral particles.[11]

Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of "this compound" and the combination antiviral (e.g., Entecavir) in cell culture medium. For combination studies, use a checkerboard titration format with varying concentrations of both compounds.

-

Treatment: Remove the old medium from the cells and add the medium containing the single compounds or their combinations. Include a no-drug control and a solvent control.

-

Incubation: Incubate the plates for 6 days, with a medium change containing fresh compounds on day 3.

-

Supernatant Collection: On day 6, collect the cell culture supernatant for quantification of secreted HBV DNA and HBsAg.

-

DNA Extraction and Quantification: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit. Quantify HBV DNA levels by quantitative PCR (qPCR) using primers and probes specific for the HBV genome.

-

HBsAg Quantification: Quantify the level of Hepatitis B surface antigen (HBsAg) in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine the CC50 of the compounds.

Data Analysis:

-

Calculate the EC50 values for each compound alone and in combination using non-linear regression analysis.

-

Analyze the combination data using the MacSynergy II program or a similar tool to determine the synergy score. A synergy score > 25 is typically considered synergistic.

In Vivo Efficacy in an HBV Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of "this compound" as a monotherapy and in combination with a nucleos(t)ide analogue in a mouse model of HBV infection.

Animal Model: HBV hydrodynamic injection (HDI) mouse model. This model establishes transient but high-level HBV replication in the liver.[11]

Methodology:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

-

HBV Plasmid Injection: Hydrodynamically inject a plasmid containing 1.3 copies of the HBV genome into the tail vein of the mice.

-

Treatment Groups: Randomize the mice into the following treatment groups (n=8-10 per group):

-

Vehicle control (e.g., 0.5% methylcellulose)

-

This compound (e.g., 10 mg/kg, oral, once daily)

-

Entecavir (e.g., 0.5 mg/kg, oral, once daily)

-

This compound (10 mg/kg) + Entecavir (0.5 mg/kg)

-

-

Dosing: Begin treatment 3 days post-injection and continue for 14 days.

-

Sample Collection: Collect serum samples via retro-orbital bleeding at baseline (day 3) and on days 7, 10, and 14 of treatment. At the end of the study, sacrifice the mice and collect liver tissue.

-

Analysis of Serum Markers:

-

Quantify serum HBV DNA levels by qPCR.

-

Measure serum HBsAg and HBeAg levels by ELISA.

-

-

Analysis of Liver Markers:

-

Extract total DNA from liver tissue and quantify intrahepatic HBV DNA and cccDNA levels by qPCR.

-

Extract total RNA and quantify HBV RNA transcripts by RT-qPCR.

-

Data Presentation

Table 2: In Vitro Antiviral Activity and Synergy of this compound with Entecavir

| Compound(s) | EC50 (nM) vs. HBV DNA | CC50 (µM) in HepG2 cells | Selectivity Index (SI) | Synergy Score (at 95% confidence) |

| This compound | 5.2 | > 50 | > 9615 | N/A |

| Entecavir | 3.8 | > 100 | > 26315 | N/A |

| This compound + Entecavir | 1.5 (for Hbv-IN-10) | > 50 / > 100 | - | 35 (Synergistic) |

| 1.1 (for ETV) |

Table 3: In Vivo Efficacy in HBV Hydrodynamic Injection Mouse Model (Day 14)

| Treatment Group | Mean Serum HBV DNA Reduction (log10 copies/mL) | Mean Serum HBsAg Reduction (log10 IU/mL) | Mean Intrahepatic cccDNA Reduction (log10 copies/µg DNA) |

| Vehicle | 0.1 | 0.05 | 0.08 |

| This compound (10 mg/kg) | 2.5 | 1.2 | 1.8 |

| Entecavir (0.5 mg/kg) | 2.8 | 0.8 | 1.5 |

| Combination | 3.9 | 1.9 | 2.7 |

Visualizations

References

- 1. Toward a new era of hepatitis B virus therapeutics: The pursuit of a functional cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional cure with new antiviral therapy for hepatitis B virus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Understanding the Molecular Basis of HBV Drug Resistance by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HBV Drug Therapy: Tenofovir....IFN, Entecavir publication pdf attached [natap.org]

- 8. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genotypic resistance profile of hepatitis B virus (HBV) in a large cohort of nucleos(t)ide analogue‐experienced Chinese patients with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging antivirals for the treatment of hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for (5S,8R)-Hbv-IN-10 Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of novel and effective antiviral agents is crucial for improving patient outcomes. This document provides a comprehensive set of application notes and protocols for designing and conducting preclinical efficacy studies of a novel investigational compound, (5S,8R)-Hbv-IN-10, for the treatment of chronic hepatitis B.

These guidelines detail in vitro and in vivo experimental designs, methodologies for key assays, and strategies for data analysis and presentation. The protocols are based on established best practices in HBV research and are intended to provide a robust framework for evaluating the antiviral activity and mechanism of action of this compound.

In Vitro Efficacy Studies

In vitro assays are fundamental for the initial characterization of the antiviral activity of this compound. These studies provide essential data on the compound's potency, selectivity, and potential mechanism of action.

Cell Lines and Culture Conditions

A variety of cell lines are available for studying HBV replication. The choice of cell line will depend on the specific research question.

-

HepG2.2.15 Cells: A human hepatoblastoma cell line that stably expresses the HBV genome. These cells are widely used for screening antiviral compounds.[1]

-

HepAD38 and HepAD79 Cells: These are similar to HepG2.2.15 cells but have a tetracycline-repressible promoter controlling HBV gene expression, allowing for more controlled studies of viral replication.[1]

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research as they most closely mimic the natural host cells for the virus.[1][2] However, their use is limited by availability and donor variability.

-

hNTCP-expressing cell lines: HepG2 or Huh7 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry, allowing for the study of the complete viral life cycle, including entry.[3][4][5]

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: Workflow for in vitro efficacy testing of this compound.

Protocols for Key In Vitro Assays

This protocol describes the determination of the 50% effective concentration (EC50) of this compound.

Materials:

-

HepG2.2.15 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

This compound stock solution

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Reagents for DNA extraction, qPCR, and ELISA

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubate the plates for 72 hours.

-

After incubation, collect the cell culture supernatant for quantification of extracellular HBV DNA and secreted viral antigens (HBsAg and HBeAg).

-

Lyse the cells and extract intracellular DNA and RNA for quantification of intracellular HBV DNA, pgRNA, and cccDNA.

-

Quantify extracellular and intracellular HBV DNA using quantitative PCR (qPCR).

-

Quantify HBsAg and HBeAg levels in the supernatant using enzyme-linked immunosorbent assay (ELISA).[6]

-

Calculate the EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%.

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

HepG2.2.15 cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Follow steps 1-3 of the antiviral activity assay protocol.

-

Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

Data Presentation for In Vitro Studies

Summarize the quantitative data from the in vitro assays in a clear and structured table.

| Compound | EC50 (HBV DNA) | EC50 (HBsAg) | CC50 (HepG2.2.15) | Selectivity Index (SI) |

| This compound | Value nM | Value nM | Value µM | Value |

| Positive Control (e.g., Entecavir) | Value nM | Value nM | Value µM | Value |

In Vivo Efficacy Studies

In vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of this compound in a living organism.

Animal Models for HBV Research

Several animal models are available for studying HBV infection and testing antiviral therapies.

-

Human Liver Chimeric Mice: These mice are engrafted with human hepatocytes and can be infected with HBV. They are considered a valuable model for studying the entire viral life cycle and testing novel antivirals.[2][7][8]

-

HBV Transgenic Mice: These mice carry the HBV genome and produce viral particles but do not support the complete viral life cycle (e.g., cccDNA formation). They are useful for studying certain aspects of HBV replication and pathogenesis.[7][8]

-

Woodchuck and Duck Models: These animals are susceptible to their native hepadnaviruses (woodchuck hepatitis virus and duck hepatitis B virus, respectively), which are closely related to human HBV. They have been instrumental in antiviral drug development.[7][9][10]

-

AAV-HBV Mouse Model: In this model, an adeno-associated virus vector is used to deliver the HBV genome to the mouse liver, establishing persistent HBV replication.[8]

Experimental Design for In Vivo Efficacy Study in Human Liver Chimeric Mice

The following diagram outlines a typical experimental design for an in vivo efficacy study.

Caption: Experimental design for in vivo efficacy study in chimeric mice.

Protocol for In Vivo Efficacy Study

Animals:

-

Human liver chimeric mice (e.g., uPA/SCID mice transplanted with human hepatocytes)

Materials:

-

HBV inoculum

-

This compound

-

Vehicle control

-

Positive control drug (e.g., Entecavir)

-

Equipment for animal handling, blood collection, and tissue harvesting

-

Reagents for DNA/RNA extraction, qPCR, ELISA, and liver histology

Procedure:

-

Infection: Inoculate human liver chimeric mice with HBV.

-

Monitoring: Monitor serum HBV DNA and HBsAg levels weekly to confirm the establishment of chronic infection.

-

Randomization: Once a stable chronic infection is established (typically 8-12 weeks post-infection), randomize the mice into treatment groups (n=8-10 per group).

-

Treatment: Administer this compound, vehicle, or a positive control daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Monitoring during Treatment: Collect blood samples weekly to monitor serum HBV DNA, HBsAg, and alanine aminotransferase (ALT) levels.

-

Terminal Procedures: At the end of the treatment period, euthanize the mice and collect liver tissue.

-

Liver Analysis: Quantify intrahepatic HBV DNA, cccDNA, and pgRNA levels. Perform histological analysis of the liver tissue to assess liver damage.

Data Presentation for In Vivo Studies

Present the key findings from the in vivo study in a summary table.

| Treatment Group | Mean Change in Serum HBV DNA (log10 IU/mL) | Mean Change in Serum HBsAg (log10 IU/mL) | Mean Terminal Intrahepatic cccDNA (copies/cell) |

| Vehicle Control | Value | Value | Value |

| This compound (Low Dose) | Value | Value | Value |

| This compound (High Dose) | Value | Value | Value |

| Positive Control (e.g., Entecavir) | Value | Value | Value |

Mechanism of Action Studies: Impact on Host Signaling Pathways

Understanding how this compound interacts with host cell signaling pathways can provide valuable insights into its mechanism of action and potential off-target effects. HBV is known to modulate several cellular signaling pathways to promote its replication and persistence.[11][12][13]

Key HBV-Modulated Signaling Pathways

The following diagram illustrates some of the key signaling pathways affected by HBV infection.

Caption: Key host signaling pathways modulated by HBV infection.

Protocol for Assessing Impact on Signaling Pathways

Materials:

-

HBV-replicating cells (e.g., HepG2.2.15 or infected PHHs)

-

This compound

-

Antibodies for key signaling proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK)

-

Reagents for Western blotting or other protein analysis techniques

Procedure:

-